molecular formula C9H8O4 B2779889 3-Formyl-4-hydroxy-5-methylbenzoic acid CAS No. 775336-58-8

3-Formyl-4-hydroxy-5-methylbenzoic acid

Cat. No.: B2779889
CAS No.: 775336-58-8
M. Wt: 180.159
InChI Key: ZCLRACWELYCDDI-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position, a hydroxyl group at the fourth position, and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 4-hydroxy-5-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed

    Oxidation: 3-Carboxy-4-hydroxy-5-methylbenzoic acid.

    Reduction: 3-Hydroxymethyl-4-hydroxy-5-methylbenzoic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

3-Formyl-4-hydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxy-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-4-hydroxybenzoic acid: Similar structure but lacks the methyl group at the fifth position.

    4-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the formyl group at the third position.

    3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the formyl group at the third position and the hydroxyl group is at the third position instead of the fourth.

Uniqueness

3-Formyl-4-hydroxy-5-methylbenzoic acid is unique due to the presence of all three functional groups (formyl, hydroxyl, and methyl) on the benzene ring

Properties

IUPAC Name

3-formyl-4-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)3-7(4-10)8(5)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLRACWELYCDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775336-58-8
Record name 3-formyl-4-hydroxy-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-hydroxy-3-methylbenzoic acid (10.1 g, 66.38 mmole) was suspended in methanesulfonic acid (50 mL) and cooled to 0° C. (ice bath). Hexamethylenetetramine (18.6 g, 132.75 mmole) was added portionwise over 1 hour. The reaction was warmed to room temperature followed by heating to 90° C. (oil bath) for 5 hours. The reaction was allowed to cool to room temperature and stired for 18 hours. The contents were poured into water (100 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo to give an off-white solid (9.0 g, 75%). 1H NMR (DMSO/400 MHz) 12.84 (brs, 1H), 11.40 (s, 1H), 10.09 (s, 1H), 8.20 (s, 1H), 7.98 (s, 1H), 2.21 (s, 3H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

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